(3Z)-1-Allyl-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
- This compound belongs to the class of 1,3-thiazolidine derivatives and features an indole ring system.
- Its structure includes an allyl group, a thiazolidine ring, and a dimethoxyphenyl moiety.
- The compound’s potential bioactivity makes it an interesting subject for study.
Preparation Methods
Synthetic Routes: One synthetic approach involves the Michael addition of N-heterocycles to chalcones.
Reaction Conditions: The reaction occurs in a 60:40 v/v water/ethanol mixture at room temperature.
Industrial Production: Industrial-scale production methods are not widely reported, but the synthetic reactions have good green metrics.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.
Major Products: The major products formed depend on the specific reaction. For instance, reduction could yield the corresponding alcohol, while oxidation might lead to a ketone or carboxylic acid.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new molecules with potential bioactivity.
Biology: It could serve as a starting point for developing bioactive compounds due to its stability and ability to bind to “privileged structures.”
Medicine: Further research may explore its potential as a drug candidate.
Industry: Applications in fungicides, bactericides, and herbicides are possible .
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further studies are needed to elucidate the exact pathways and interactions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s combination of indole, thiazolidine, and dimethoxyphenyl moieties sets it apart from other related compounds.
Properties
Molecular Formula |
C24H22N2O4S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-12-25-17-8-6-5-7-16(17)20(22(25)27)21-23(28)26(24(31)32-21)13-11-15-9-10-18(29-2)19(14-15)30-3/h4-10,14H,1,11-13H2,2-3H3/b21-20- |
InChI Key |
VSPXHZXBXFWZPS-MRCUWXFGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=S)OC |
Origin of Product |
United States |
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